4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a 4-methylphenoxy group and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Formation of 4-methylphenoxybenzoyl chloride: This is achieved by reacting 4-methylphenol with benzoyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The 4-methylphenoxybenzoyl chloride is then reacted with pyridin-4-ylmethylamine to form the desired benzamide compound. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(4-carboxyphenoxy)-N-(pyridin-4-ylmethyl)benzamide.
Reduction: Formation of 4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzylamine.
Substitution: Formation of halogenated derivatives of the benzamide compound.
Scientific Research Applications
4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to coordinate with metal ions.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its structural features.
Mechanism of Action
The mechanism of action of 4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The pyridin-4-ylmethyl group can enhance binding affinity through π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound has a similar pyridine-based structure but differs in the functional groups attached to the benzene ring.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another compound with a pyridine moiety, but with a triazole ring and carboxylic acid group.
Uniqueness
4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific combination of functional groups, which
Properties
IUPAC Name |
4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-2-6-18(7-3-15)24-19-8-4-17(5-9-19)20(23)22-14-16-10-12-21-13-11-16/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUELMQAVLKNHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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